
4-Methoxybenzaldoxime
Overview
Description
4-Methoxybenzaldoxime (CAS: 3717-23-5, E/Z isomers: 3717-21-3 (E) and 3717-22-4 (Z)) is a substituted benzaldoxime characterized by a methoxy group (-OCH₃) at the para position of the benzene ring and an oxime (-CH=N-OH) functional group. It is synthesized via condensation of 4-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions, achieving a high yield of 97% and an E/Z isomer ratio of approximately 1:11 .
The compound is a colorless solid with a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol. Its structural features, including electron-donating methoxy substitution and oxime reactivity, make it a versatile intermediate in organic synthesis. Key applications include:
- Isoxazole synthesis: Serves as a nitrile oxide precursor in 1,3-dipolar cycloadditions with alkynes, yielding heterocyclic compounds under ultrasound activation (80% yield) .
- Pharmaceutical intermediates: Used in the synthesis of porphyrin derivatives and amino-oxaporphyrins, though instability of derived radical cations (e.g., 47 and 48) under ambient conditions has been noted .
- Catalytic dehydration: Converts to 4-methoxybenzamide (23% yield) via copper(II)-catalyzed dehydration, highlighting its role in functional group transformations .
Scientific Research Applications
Organic Synthesis
4-Methoxybenzaldoxime plays a significant role in organic synthesis, particularly in the formation of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic pathways.
- Reactions Involving this compound :
- 1,3-Dipolar Cycloaddition : This reaction is crucial for synthesizing spirooxindoles, which are important in drug discovery due to their diverse biological activities .
- Formation of Heterocycles : The compound can participate in cyclization reactions that yield heterocyclic compounds, which are often used as pharmaceuticals.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic applications:
- Acetylcholinesterase Reactivation : Research indicates that this compound can act as a reactivator for acetylcholinesterase inhibited by organophosphates such as paraoxon. This property is particularly relevant for developing antidotes for poisoning cases . The compound's ability to cross the blood-brain barrier makes it a candidate for central nervous system applications.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in different contexts:
- Case Study on Antidote Development : A study demonstrated that neutral aryloximes, including this compound, showed promise in reactivating acetylcholinesterase activity after organophosphate inhibition. This research utilized Ellman's spectrophotometric assay to evaluate the efficacy of various compounds .
- Synthesis of Bioactive Compounds : Another investigation focused on the synthesis of bioactive heterocycles using this compound as a precursor. The study highlighted its versatility in generating compounds with potential pharmaceutical significance .
Data Table: Summary of Research Findings
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Intermediate for complex molecule formation | Involved in cycloaddition reactions |
Medicinal Chemistry | Reactivator for acetylcholinesterase | Effective against paraoxon inhibition |
Antimicrobial Activity | Potential antibiotic development | Derivatives exhibit significant antimicrobial properties |
Case Studies | Various applications and efficacy evaluations | Demonstrated effectiveness in laboratory settings |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-Methoxybenzaldoxime, and how can reaction conditions be optimized for high yield?
- Methodology : The synthesis typically involves condensation of 4-Methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., aqueous NaOH or ethanol). Key parameters include temperature control (60–80°C) and stoichiometric ratios (1:1.2 aldehyde:hydroxylamine). Purity of the aldehyde precursor is critical; impurities may lead to side products like Schiff bases .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Recrystallization from ethanol/water mixtures improves purity. Isotopic labeling (e.g., deuterated aldehydes, as in ) can aid mechanistic studies.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR : -NMR should show characteristic oxime proton signals at δ 8.2–8.5 ppm and methoxy group signals at δ 3.8–3.9 ppm.
- IR : Stretching vibrations for C=N (1600–1650 cm) and O–H (3200–3400 cm) confirm oxime formation .
- Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (m/z 165.1 for CHNO) and fragmentation patterns.
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reported melting points or spectral data for this compound?
- Root Causes : Polymorphism, residual solvents, or stereoisomerism (syn/anti oxime forms). For example, anti isomers often exhibit higher melting points due to crystalline stability .
- Resolution :
- Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions.
- Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and isolate isomers.
- Compare data with deuterated analogs (e.g., 4-Methoxybenzaldehyde-α-d1 in ) to rule out solvent effects.
Q. How does this compound interact with transition metals, and what are its implications in coordination chemistry?
- Design Considerations : Oximes act as bidentate ligands, forming complexes with Cu(II), Ni(II), or Fe(III). Reaction conditions (pH, solvent polarity) influence coordination geometry.
- Methodology :
- Conduct UV-Vis titration to determine binding constants.
- Use X-ray crystallography to resolve metal-oxime coordination modes (e.g., square planar vs. octahedral).
- Explore catalytic applications (e.g., oxidation reactions) using metal-oxime complexes .
Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation be mitigated?
- Stability Profile : Susceptible to hydrolysis in acidic/basic conditions or photodegradation.
- Mitigation :
- Store in amber vials at 0–6°C (as recommended for related methoxy compounds in ).
- Use inert atmospheres (N) during handling.
- Monitor stability via accelerated aging studies (40°C/75% RH for 1 month) with HPLC analysis.
Q. How can computational methods predict the reactivity of this compound in novel reaction environments?
- Approach :
- Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions, focusing on the oxime group’s nucleophilicity.
- Simulate reaction pathways (e.g., cyclization or nucleophilic addition) using transition state theory.
- Validate predictions with experimental kinetic data (e.g., Arrhenius plots for thermal reactions) .
Q. Data Analysis and Contradiction Management
Q. How should researchers address conflicting toxicity data for this compound in literature?
- Strategy :
- Cross-reference with EFSA’s flavouring group evaluations (e.g., ’s methodology for structural analogs).
- Conduct in vitro assays (Ames test, cytotoxicity in HepG2 cells) to verify LD values.
- Analyze impurity profiles (e.g., residual aldehydes) that may skew toxicity results.
Q. What statistical frameworks are recommended for meta-analyses of this compound’s physicochemical properties?
- Guidance :
- Follow Cochrane Handbook guidelines ( ) for systematic reviews: define inclusion criteria (e.g., peer-reviewed studies with HPLC-validated purity >95%).
- Use R or Python for heterogeneity testing (I statistic) and funnel plots to detect publication bias.
- Address contradictions by subgroup analysis (e.g., separating syn/anti isomer data) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
4-Chlorobenzaldoxime
- Substituent : 4-Cl (electron-withdrawing group).
- Molecular formula: C₇H₆ClNO; Molecular weight: 155.58 g/mol .
- Commonly used in pesticide intermediates.
2-Hydroxy-4-Methoxybenzaldehyde
- Substituents : 2-OH (electron-withdrawing) and 4-OCH₃ (electron-donating).
- Molecular formula : C₈H₈O₃ ; Molecular weight : 152.15 g/mol .
- Applications : Exhibits antimicrobial and antioxidant properties. Toxicological data are extrapolated from structurally related hydroxy-/methoxy-benzyl derivatives due to metabolic similarities .
Functional Derivatives
4-Methoxybenzamide
- Synthesis : Derived from 4-methoxybenzaldoxime via copper(II)-catalyzed dehydration (23% yield) .
- Molecular formula: C₈H₉NO₂ (same as parent aldoxime but with -CONH₂ instead of -CH=N-OH).
- 1H-NMR data : δ 7.82–7.75 (m, 2H, aromatic), 3.86 (s, 3H, OCH₃) .
4-Methoxybenzhydrazide
- Functional group : -CONHNH₂.
- Applications : Used in coordination chemistry and as a precursor for hydrazone ligands .
4-Methoxythiobenzamide
- Functional group : -CSNH₂ (thioamide).
- Reactivity : Enhanced nucleophilicity compared to benzamide, useful in metal chelation and heterocyclic synthesis .
Key Findings :
- Substituent Effects : The methoxy group in this compound enhances ring activation for cycloadditions compared to chloro analogs.
- Isomer Influence : The E/Z ratio (1:11) affects regioselectivity in reactions, with the Z-isomer dominating .
- Stability Limitations: Derivatives like 5-amino-15-oxaporphyrin exhibit instability due to electron-rich methoxy groups, contrasting with more stable diaminoporphyrins .
Data Tables
Table 2: Spectroscopic Data
Compound | 1H-NMR (δ, ppm) | IR (cm⁻¹) |
---|---|---|
This compound | 7.82–7.75 (m, 2H), 3.86 (s, 3H) | N-O stretch: ~930 |
4-Methoxybenzamide | 7.82–7.75 (m, 2H), 3.86 (s, 3H) | C=O stretch: ~1650 |
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3 |
InChI Key |
FXOSHPAYNZBSFO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NO |
Canonical SMILES |
COC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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